N-(2-(6-((naphthalen-1-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide
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Overview
Description
N-(2-(6-((naphthalen-1-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide is a complex organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a naphthalene moiety, a triazolopyridazine core, and a benzenesulfonamide group, contributes to its distinctive chemical properties and biological activities.
Preparation Methods
The synthesis of N-(2-(6-((naphthalen-1-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the triazolopyridazine core. This can be achieved through the cyclization of appropriate hydrazine derivatives with suitable diketones or ketoesters under acidic or basic conditions . The naphthalene moiety is then introduced via a nucleophilic substitution reaction, where a naphthalen-1-ylmethyl halide reacts with the thiol group on the triazolopyridazine core . Finally, the benzenesulfonamide group is attached through a sulfonation reaction using benzenesulfonyl chloride in the presence of a base such as pyridine .
Chemical Reactions Analysis
N-(2-(6-((naphthalen-1-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The biological activity of N-(2-(6-((naphthalen-1-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide is primarily attributed to its ability to interact with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects . For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to N-(2-(6-((naphthalen-1-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide include other triazolopyridazine derivatives and sulfonamide-containing compounds. These compounds share some structural features and biological activities but differ in their specific substituents and overall molecular architecture . For instance:
Triazolopyridazine derivatives: These compounds often exhibit antimicrobial and anticancer activities due to their ability to interact with various biological targets.
Sulfonamide-containing compounds: These compounds are known for their antibacterial properties and are used in the treatment of bacterial infections.
Properties
Molecular Formula |
C24H21N5O2S2 |
---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
N-[2-[6-(naphthalen-1-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C24H21N5O2S2/c30-33(31,20-10-2-1-3-11-20)25-16-15-23-27-26-22-13-14-24(28-29(22)23)32-17-19-9-6-8-18-7-4-5-12-21(18)19/h1-14,25H,15-17H2 |
InChI Key |
WCVCSDKIKKHEBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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